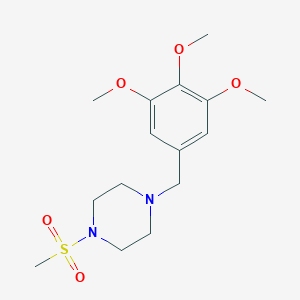![molecular formula C24H26N2O3S B249193 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B249193.png)
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-thienylcarbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-thienylcarbonyl)piperazine, also known as BMT-PIP, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner Max. c-Myc is a proto-oncogene that is overexpressed in many types of cancer, and its inhibition has been shown to have anti-tumor effects. BMT-PIP has shown promising results in preclinical studies as a potential anti-cancer agent.
Mécanisme D'action
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-thienylcarbonyl)piperazine inhibits the protein-protein interaction between c-Myc and Max by binding to the c-Myc bHLHZip domain. This prevents the formation of the c-Myc/Max heterodimer, which is required for c-Myc to function as a transcription factor. Inhibition of c-Myc activity leads to downregulation of genes involved in cell proliferation, cell cycle progression, and cell survival, resulting in anti-tumor effects.
Biochemical and physiological effects:
This compound has been shown to have selective toxicity towards cancer cells, with minimal effects on normal cells. It has been reported to induce G1 cell cycle arrest, decrease mitochondrial membrane potential, and activate caspase-3 and caspase-9, which are involved in apoptosis. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-thienylcarbonyl)piperazine has several advantages as a potential anti-cancer agent. It has shown potent anti-tumor effects in preclinical models, and its mechanism of action is well understood. This compound has also been shown to have selective toxicity towards cancer cells, which is important for minimizing side effects. However, there are also limitations to its use in lab experiments. This compound is a relatively complex molecule to synthesize, which may limit its availability for research purposes. In addition, further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-thienylcarbonyl)piperazine. One area of interest is the development of more efficient and scalable synthetic routes for this compound, which would increase its availability for research purposes. Another area of research is the optimization of its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce potential side effects. Furthermore, the combination of this compound with other anti-cancer agents may enhance its anti-tumor effects and reduce the likelihood of resistance development. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-thienylcarbonyl)piperazine can be synthesized using a multi-step synthetic route. The first step involves the reaction of 3-(benzyloxy)-4-methoxybenzaldehyde with 2-thiophenecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding ester. The ester is then reduced with lithium aluminum hydride (LiAlH4) to give the alcohol, which is further reacted with piperazine in the presence of a carbonylating agent such as phosgene to form the final product.
Applications De Recherche Scientifique
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-thienylcarbonyl)piperazine has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and leukemia. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in a dose-dependent manner. In vivo studies have demonstrated that this compound inhibits tumor growth and prolongs survival in animal models of cancer.
Propriétés
Formule moléculaire |
C24H26N2O3S |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C24H26N2O3S/c1-28-21-10-9-20(16-22(21)29-18-19-6-3-2-4-7-19)17-25-11-13-26(14-12-25)24(27)23-8-5-15-30-23/h2-10,15-16H,11-14,17-18H2,1H3 |
Clé InChI |
RITMJNDOZKZASS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CS3)OCC4=CC=CC=C4 |
SMILES canonique |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CS3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4-Methoxy-phenyl)-[4-(4-phenyl-cyclohexyl)-piperazin-1-yl]-methanone](/img/structure/B249115.png)


![[4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249118.png)


![2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol](/img/structure/B249122.png)



